molecular formula C15H11N3O B11866714 N-(Quinoxalin-5-yl)benzamide CAS No. 431907-89-0

N-(Quinoxalin-5-yl)benzamide

Cat. No.: B11866714
CAS No.: 431907-89-0
M. Wt: 249.27 g/mol
InChI Key: FSYIRHXIALJGCS-UHFFFAOYSA-N
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Description

N-(Quinoxalin-5-yl)benzamide is a compound that belongs to the class of quinoxaline derivatives. Quinoxaline is a nitrogen-containing heterocyclic compound that has garnered significant attention due to its versatile pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Quinoxalin-5-yl)benzamide typically involves the condensation of quinoxaline derivatives with benzoyl chloride under specific reaction conditions. One common method involves the reaction of quinoxaline with benzoyl chloride in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(Quinoxalin-5-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Quinoxalin-5-yl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(Quinoxalin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Quinoxalin-5-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

CAS No.

431907-89-0

Molecular Formula

C15H11N3O

Molecular Weight

249.27 g/mol

IUPAC Name

N-quinoxalin-5-ylbenzamide

InChI

InChI=1S/C15H11N3O/c19-15(11-5-2-1-3-6-11)18-13-8-4-7-12-14(13)17-10-9-16-12/h1-10H,(H,18,19)

InChI Key

FSYIRHXIALJGCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC3=NC=CN=C32

Origin of Product

United States

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